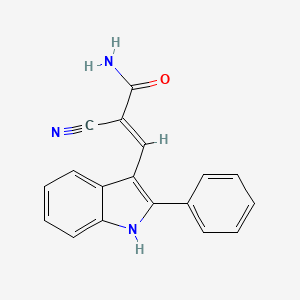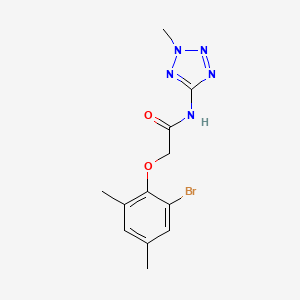
2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide
Vue d'ensemble
Description
2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. CPI-169 has shown promising results in preclinical studies as a potential therapy for various cancers and inflammatory diseases.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound 2-Cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide has been synthesized and structurally analyzed using techniques like NMR spectroscopy and single crystal X-ray diffraction. This research provides insights into its molecular structure and properties (Kariuki et al., 2022).
Corrosion Inhibition Applications
- Acrylamide derivatives, including structures similar to 2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide, have been explored for their corrosion inhibition properties, particularly for protecting metals like copper in acidic solutions. This research utilized methods like electrochemical impedance spectroscopy to evaluate the effectiveness of these compounds as corrosion inhibitors (Abu-Rayyan et al., 2022).
Rearrangement Reactions
- The compound has been involved in studies exploring O,N and N,N double rearrangement reactions. These studies contribute to the understanding of chemical reaction mechanisms and synthetic pathways involving acrylamide derivatives (Yokoyama, Hatanaka, & Sakamoto, 1985).
Antimicrobial Applications
- Polyacrylamides derived from compounds like 2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of such derivatives in combating various bacterial and fungal infections (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Antitumor Activity
- Certain derivatives of 2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide have been investigated for their potential antitumor activities. These studies involve the synthesis of novel compounds and their evaluation against specific cancer cell lines, providing a foundation for future cancer treatment research (Fahim, Elshikh, & Darwish, 2019).
Organic Synthesis and Fluorochromic Properties
- Studies on 3-aryl-2-cyano acrylamide derivatives, related to 2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide, have revealed interesting fluorochromic properties. These properties are significant for applications in organic electronics and sensing technologies (Song et al., 2015).
Propriétés
IUPAC Name |
(E)-2-cyano-3-(2-phenyl-1H-indol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c19-11-13(18(20)22)10-15-14-8-4-5-9-16(14)21-17(15)12-6-2-1-3-7-12/h1-10,21H,(H2,20,22)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKNTAGTPOLQJF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(2-phenyl-1H-indol-3-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B5724147.png)
![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5724154.png)
![[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5724158.png)

![3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5724164.png)


![2-[(4-fluorobenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5724183.png)
![ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5724193.png)
![3-[5-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl]-2-cyano-2-propenethioamide](/img/structure/B5724197.png)
![1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724203.png)

